3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride
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Overview
Description
3-fluorobicyclo[310]hexan-2-amine hydrochloride is a chemical compound with the molecular formula C6H10FN·HCl It is a bicyclic amine derivative, characterized by the presence of a fluorine atom at the 3-position of the bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the construction of the bicyclo[3.1.0]hexane ring system. This can be achieved through a involving suitable precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the bicyclic ring system using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobicyclo[3.1.0]hexan-2-amine hydrochloride
- 3-bromobicyclo[3.1.0]hexan-2-amine hydrochloride
- 3-iodobicyclo[3.1.0]hexan-2-amine hydrochloride
Uniqueness
3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Properties
CAS No. |
2408963-81-3 |
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Molecular Formula |
C6H11ClFN |
Molecular Weight |
151.61 g/mol |
IUPAC Name |
3-fluorobicyclo[3.1.0]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-2-3-1-4(3)6(5)8;/h3-6H,1-2,8H2;1H |
InChI Key |
XVGWKHOAXBNVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(C(C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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